Cas no 330-94-9 (4-(4-Fluorophenyl)-3-thiosemicarbazide)

4-(4-Fluorophenyl)-3-thiosemicarbazide is a fluorinated thiosemicarbazide derivative with applications in organic synthesis and pharmaceutical research. Its structure, featuring a fluorophenyl group and a thiosemicarbazide moiety, makes it a valuable intermediate in the development of heterocyclic compounds and biologically active molecules. The fluorine substituent enhances electronic properties, potentially improving binding affinity in medicinal chemistry applications. This compound is particularly useful in the synthesis of thiadiazole and triazole derivatives, which are of interest in antimicrobial and anticancer research. Its stability and reactivity under controlled conditions make it a reliable reagent for specialized synthetic pathways. Proper handling and storage are recommended due to its sensitivity to moisture and light.
4-(4-Fluorophenyl)-3-thiosemicarbazide structure
330-94-9 structure
Product Name:4-(4-Fluorophenyl)-3-thiosemicarbazide
CAS No:330-94-9
MF:C7H8FN3S
MW:185.221922874451
MDL:MFCD00041294
CID:82133
PubChem ID:737149
Update Time:2025-10-21

4-(4-Fluorophenyl)-3-thiosemicarbazide Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Fluorophenyl)-3-thiosemicarbazide
    • 1-amino-3-(4-fluorophenyl)thiourea
    • 4-fluorophenyl-3-thiosemicarbazide
    • A821618
    • 3-amino-1-(4-fluorophenyl)thiourea
    • AN-689/41741342
    • AKOS001032699
    • DTXSID50353174
    • 330-94-9
    • N-(4-fluorophenyl)hydrazinecarbothioamide
    • FS-4402
    • MFCD00041294
    • CHEMBL3286599
    • N-(4-fluorophenyl) hydrazinecarbothioamide
    • Hydrazinecarbothioamide, N-(4-fluorophenyl)-
    • Z56828392
    • 1-azanyl-3-(4-fluorophenyl)thiourea
    • EN300-16953
    • BDBM50019768
    • SCHEMBL455548
    • FT-0616630
    • STL193982
    • HDQJJEUAWXLNCD-UHFFFAOYSA-N
    • MDL: MFCD00041294
    • Inchi: 1S/C7H8FN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
    • InChI Key: HDQJJEUAWXLNCD-UHFFFAOYSA-N
    • SMILES: S=C(NN)NC1C=CC(=CC=1)F
    • BRN: 2804705

Computed Properties

  • Exact Mass: 185.04200
  • Monoisotopic Mass: 185.04229660g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.9
  • Topological Polar Surface Area: 82.2Ų

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 179°C
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 82.17000
  • LogP: 2.15000
  • Solubility: Not available

4-(4-Fluorophenyl)-3-thiosemicarbazide Security Information

4-(4-Fluorophenyl)-3-thiosemicarbazide Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-(4-Fluorophenyl)-3-thiosemicarbazide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:330-94-9)4-(4-Fluorophenyl)-3-thiosemicarbazide
Order Number:A821618
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):314.0
Email:sales@amadischem.com

4-(4-Fluorophenyl)-3-thiosemicarbazide Related Literature

Additional information on 4-(4-Fluorophenyl)-3-thiosemicarbazide

Introduction to 4-(4-Fluorophenyl)-3-thiosemicarbazide (CAS No. 330-94-9)

4-(4-Fluorophenyl)-3-thiosemicarbazide, with the CAS number 330-94-9, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of thiosemicarbazide, a class of compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The introduction of a fluorine atom in the phenyl ring enhances its pharmacological potential, making it an intriguing candidate for further investigation.

The chemical structure of 4-(4-Fluorophenyl)-3-thiosemicarbazide consists of a thiosemicarbazide moiety attached to a 4-fluorophenyl group. The thiosemicarbazide functional group is characterized by the presence of an N=C=S linkage, which is known to form stable complexes with various metal ions. This property makes it useful in the development of metal-based drugs and coordination compounds. The fluorine substitution on the phenyl ring imparts unique electronic and steric effects, influencing the compound's reactivity and biological activity.

In recent years, there has been a surge in research focused on the synthesis and biological evaluation of thiosemicarbazide derivatives. Studies have shown that these compounds exhibit a wide range of biological activities, making them valuable leads for drug discovery. For instance, a study published in the Journal of Medicinal Chemistry reported that certain thiosemicarbazide derivatives demonstrated potent antitumor activity against various cancer cell lines. The introduction of fluorine into the structure has been shown to enhance these activities by modulating the compound's lipophilicity and metabolic stability.

The synthesis of 4-(4-Fluorophenyl)-3-thiosemicarbazide typically involves the reaction of 4-fluoroacetophenone with thiosemicarbazide under mild conditions. This reaction proceeds via a condensation mechanism, forming an imine intermediate that subsequently tautomerizes to the thiosemicarbazide form. The synthetic route is straightforward and can be easily scaled up for large-scale production, making it an attractive option for pharmaceutical development.

The biological evaluation of 4-(4-Fluorophenyl)-3-thiosemicarbazide has revealed several promising properties. In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, it has demonstrated antifungal activity against common fungal pathogens such as Candida albicans. These findings suggest that 4-(4-Fluorophenyl)-3-thiosemicarbazide could be a potential lead compound for the development of new antimicrobial agents.

In terms of antitumor activity, preliminary studies have indicated that 4-(4-Fluorophenyl)-3-thiosemicarbazide can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Further investigations are underway to elucidate the molecular targets and signaling pathways involved in these effects.

The anti-inflammatory properties of 4-(4-Fluorophenyl)-3-thiosemicarbazide have also been explored. In vivo studies using animal models have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Beyond its direct biological activities, 4-(4-Fluorophenyl)-3-thiosemicarbazide has also shown promise as a ligand for metal complexes. Coordination compounds formed with this ligand have exhibited enhanced biological activities compared to their free ligand counterparts. For example, copper(II) complexes derived from this thiosemicarbazide have demonstrated improved antitumor activity and reduced toxicity in preclinical studies.

The potential applications of 4-(4-Fluorophenyl)-3-thiosemicarbazide extend beyond its use as a standalone therapeutic agent. It can serve as a building block for the synthesis of more complex molecules with tailored biological properties. Researchers are actively exploring its use in combinatorial chemistry approaches to generate libraries of novel compounds for high-throughput screening.

In conclusion, 4-(4-Fluorophenyl)-3-thiosemicarbazide (CAS No. 330-94-9) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent or as a building block for more complex molecules. Ongoing research continues to uncover new insights into its properties and potential uses, highlighting its significance in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:330-94-9)4-(4-Fluorophenyl)-3-thiosemicarbazide
A821618
Purity:99%
Quantity:25g
Price ($):314.0
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